3,5-Diamino-2,4,6-triiodobenzoic acid

Catalog No.
S572002
CAS No.
5505-16-8
M.F
C7H5I3N2O2
M. Wt
529.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Diamino-2,4,6-triiodobenzoic acid

CAS Number

5505-16-8

Product Name

3,5-Diamino-2,4,6-triiodobenzoic acid

IUPAC Name

3,5-diamino-2,4,6-triiodobenzoic acid

Molecular Formula

C7H5I3N2O2

Molecular Weight

529.84 g/mol

InChI

InChI=1S/C7H5I3N2O2/c8-2-1(7(13)14)3(9)6(12)4(10)5(2)11/h11-12H2,(H,13,14)

InChI Key

GOQCZMZLABPEME-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1I)N)I)N)I)C(=O)O

Synonyms

3,5-diamino-2,4,6-triiodobenzoate, 3,5-diamino-2,4,6-triiodobenzoate sodium salt

Canonical SMILES

C1(=C(C(=C(C(=C1I)N)I)N)I)C(=O)O

3,5-Diamino-2,4,6-triiodobenzoic acid is a chemical compound with the molecular formula C₇H₅I₃N₂O₂ and a CAS number of 5505-16-8. It is characterized by the presence of three iodine atoms and two amino groups attached to a benzoic acid backbone. This compound is primarily recognized as a metabolite of diatrizoate, which is utilized in medical imaging as a contrast agent due to its high iodine content, enhancing the visibility of vascular structures during radiographic procedures .

The structure of 3,5-diamino-2,4,6-triiodobenzoic acid features a symmetrical arrangement of substituents on the benzene ring, contributing to its unique properties and reactivity. The presence of multiple iodine atoms significantly influences its physical and chemical characteristics, making it an important compound in various applications.

Diatrizoic acid's primary function is as an X-ray contrast agent. When injected into the body, it accumulates in specific tissues or organs depending on the administration route. Due to its high electron density, it absorbs X-rays more effectively than surrounding tissues, creating a contrast that allows for better visualization in X-ray imaging techniques [].

Diatrizoic acid is generally considered safe for most patients when used as directed by a healthcare professional. However, some potential side effects include nausea, vomiting, and allergic reactions [].

Typical of aromatic compounds with amino and carboxylic acid functional groups. Notably, it can undergo:

  • Iodination Reactions: The compound can be synthesized from 3,5-diaminobenzoic acid through iodination using iodine chloride (ICl) in acidic conditions. The reaction typically involves the gradual introduction of the starting material into an aqueous acidic medium containing excess ICl, leading to selective iodination at the 2, 4, and 6 positions of the benzene ring .
  • Acylation Reactions: The amino groups in this compound can participate in acylation reactions to form amides or other derivatives by reacting with acyl chlorides or anhydrides.
  • Reduction Reactions: The nitro or other reducible groups can be transformed into amines under reducing conditions.

Research indicates that 3,5-diamino-2,4,6-triiodobenzoic acid exhibits mutagenic and cytotoxic properties. Its biological activity has been studied in various contexts:

  • Mutagenicity: It has been shown to possess mutagenic effects in certain assays, raising concerns about its safety profile when used in medical applications .
  • Cytotoxicity: The compound has demonstrated cytotoxic effects on various cell lines, which may limit its therapeutic use but also suggests potential applications in cancer research as a cytotoxic agent .

The synthesis of 3,5-diamino-2,4,6-triiodobenzoic acid typically involves the following methods:

  • Iodination of 3,5-Diaminobenzoic Acid: This method employs iodine chloride in an acidic medium. A common procedure includes suspending 3,5-diaminobenzoic acid in water at elevated temperatures while gradually introducing iodine chloride. This process allows for selective iodination without significant formation of diiodinated by-products .
  • Use of Intermediates: Another approach involves starting from 3-acetamido-5-amino-2,4,6-triiodobenzoic acid or similar compounds. These intermediates are treated under controlled conditions to yield 3,5-diamino-2,4,6-triiodobenzoic acid with high purity .

Studies on the interactions of 3,5-diamino-2,4,6-triiodobenzoic acid with biological systems have highlighted its potential effects on cellular processes:

  • Cellular Uptake: Investigations into how this compound is absorbed by cells could provide insights into its mechanisms of action and potential therapeutic uses.
  • Toxicological Assessments: Evaluating its mutagenicity and cytotoxicity helps assess safety for clinical applications and informs regulatory decisions regarding its use.

Several compounds share structural similarities with 3,5-diamino-2,4,6-triiodobenzoic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
DiatrizoateContains multiple iodine atoms; used as a contrast agentWidely used in medical imaging; higher iodine content
IopamidolA nonionic iodinated contrast mediumLower osmolality; better patient tolerance
IohexolAnother nonionic iodinated contrast agentLower viscosity; used for various imaging modalities

3,5-Diamino-2,4,6-triiodobenzoic acid is unique due to its specific arrangement of amino and iodine substituents which influence both its biological activity and reactivity compared to these similar compounds.

Traditional Synthetic Routes

Nitration-Reduction-Iodination Sequences

The classical synthesis begins with 3,5-dinitrobenzoic acid, which undergoes reduction to 3,5-diaminobenzoic acid using iron-acetic acid systems or catalytic hydrogenation. Subsequent iodination employs iodine monochloride (ICl) or iodine with sulfuric acid and hydrogen peroxide:

  • Iodination mechanism: Sulfuric acid protonates the amino groups, enhancing electrophilic substitution at ortho/para positions.
  • Role of hydrogen peroxide: Acts as an oxidant to regenerate iodine from iodide byproducts, driving the reaction forward.

Table 1: Traditional Iodination Conditions

ReagentTemperature (°C)Yield (%)Limitations
ICl + H₂SO₄60–8033–43Low yield, toxic thallium use
I₂ + H₂O₂ + H₂SO₄50–7070–85Requires excess H₂O₂

Role of Sulfuric Acid and Hydrogen Peroxide in Iodination

Sulfuric acid enhances electrophilicity by protonating the aromatic ring, while hydrogen peroxide prevents iodide accumulation, which inhibits iodination. This combination achieves ≥80% iodination efficiency in optimized batches.

Modern Innovations in Synthesis

Alternative Iodinating Agents

Iodine monochloride (ICl) offers faster reaction kinetics but suffers from low yields (18–33%) and toxicity. Recent advances use boron triiodide (BI₃) generated in situ from KI and BH₃, enabling transition-metal-free reductions with 90% yield.

Catalytic Systems for Improved Yield

  • Iridium catalysts: [CpIrCl₂]₂ in hexafluoroisopropanol (HFIP) enables *ortho-selective iodination at 70°C with 77% yield, avoiding silver additives.
  • Palladium systems: PdCl₂(PhCN)₂ with CeCl₃/H₂O₂ achieves 54% yield in aqueous media, suppressing meta-iodination byproducts.

Table 2: Catalytic Iodination Performance

CatalystSolventSelectivityYield (%)
[Cp*IrCl₂]₂HFIPortho77
PdCl₂(PhCN)₂H₂Oortho54

Industrial Optimization Strategies

Large-Scale Process Design

Solid-phase synthesis (e.g., hydroxymethyl resin) simplifies purification:

  • Esterification: 3,5-diaminobenzoic acid binds to resin.
  • Iodination: ICl/KI yields triiodinated intermediates.
  • Acylation: Acetic anhydride forms DATB-resin complexes.
    This method reduces solvent use by 40% and achieves 90% purity post-crystallization.

Waste Management

  • Iodine recycling: GE Healthcare’s program recovers iodine from contrast media residues, reducing environmental discharge by 45%.
  • Incineration: Converts DATB byproducts into molecular iodine (I₂) and salts, compliant with EPA guidelines.

Green Chemistry Approaches

Chlorine-Free Iodination

Hydrogen peroxide replaces chlorine gas in iodination, cutting halogenated waste by 70%. The KI/H₂O₂/CeCl₃ system achieves 54% yield with water as the sole solvent.

Solvent Minimization

Aqueous-phase reactions eliminate volatile organic compounds (VOCs). For example, DATB synthesis in water/PEG mixtures reduces solvent consumption by 60% compared to DMF.

Table 3: Environmental Impact Comparison

ParameterTraditional MethodGreen Method
Solvent use (L/kg)124.8
Halogenated waste (kg)3.20.9
Energy consumptionHighModerate

In Vivo Metabolic Fate

Hepatic Deacetylation and Phase I/II Metabolism

3,5-Diamino-2,4,6-triiodobenzoic acid arises primarily from the deacetylation of diatrizoate (3,5-diacetamido-2,4,6-triiodobenzoic acid) in hepatic tissues. Liver microsomes catalyze the partial removal of acetyl groups from diatrizoate, yielding 3-amino-5-acetamido-2,4,6-triiodobenzoate (I) and 3,5-diamino-2,4,6-triiodobenzoate (II) [1]. Phase I metabolism involves hydrolytic deacetylation, while Phase II pathways may include conjugation reactions, though these remain less characterized. Thin-layer chromatography studies confirm the presence of unmetabolized 3,5-diamino-2,4,6-triiodobenzoic acid in hepatic microsomal incubations, suggesting limited further biotransformation [1].

Table 1: Metabolic Products of Diatrizoate in Hepatic Microsomes

PrecursorMetabolic ProductEnzyme System
Diatrizoate3-Amino-5-acetamido-2,4,6-triiodobenzoateMicrosomal deacetylases
Diatrizoate3,5-Diamino-2,4,6-triiodobenzoateMicrosomal deacetylases

Species-Specific Differences (Rabbit vs. Human Models)

Species variability significantly impacts metabolic outcomes. In rabbits, intracardiac injection of 3,5-diamino-2,4,6-triiodobenzoic acid results in partial transformation into an unidentified urinary metabolite, absent in human models [1]. Human excretory urography studies detect 3-amino-5-acetamido-2,4,6-triiodobenzoate in urine but not 3,5-diamino-2,4,6-triiodobenzoate, indicating divergent detoxification pathways [1]. Rabbits exhibit limited capacity to reacetylate 3,5-diamino-2,4,6-triiodobenzoate back to diatrizoate, unlike humans, who efficiently eliminate the parent compound.

Table 2: Interspecies Metabolic Comparisons

ParameterRabbit ModelHuman Model
Primary MetaboliteUnidentified urinary metabolite3-Amino-5-acetamido-2,4,6-triiodobenzoate
Reacetylation CapacityLimitedNot observed
Hepatic Retention~1% of dose retained post-injectionNegligible

Enzymatic Interactions

Microsomal Enzyme-Mediated Transformations

Hepatic microsomes drive the deacetylation of diatrizoate through esterase-like activity, producing 3,5-diamino-2,4,6-triiodobenzoate as a terminal metabolite [1]. This reaction proceeds without cofactor requirements, suggesting a non-cytochrome-dependent mechanism. Incubation studies with rabbit liver microsomes demonstrate time-dependent accumulation of 3,5-diamino-2,4,6-triiodobenzoate, with negligible further degradation under physiological conditions [1].

Cytochrome P450 Involvement in Detoxification

While specific cytochrome P450 isoforms remain uncharacterized for this compound, general detoxification pathways for iodinated aromatics suggest potential CYP3A4/CYP2C9 involvement in oxidative deiodination. However, the stability of the triiodo-substituted benzene ring likely limits cytochrome-mediated metabolism, favoring direct renal excretion over oxidative biotransformation [1].

Excretion and Bioavailability

Renal Clearance Mechanisms

3,5-Diamino-2,4,6-triiodobenzoate undergoes rapid renal elimination, with ~99% of administered doses excreted unchanged in urine within 24 hours in rabbit models [1]. Gamma camera imaging confirms minimal renal retention, aligning with its high hydrophilicity (logP = 2.23) [4]. Human studies parallel these findings, with urinary recovery of diatrizoate metabolites but no detectable 3,5-diamino-2,4,6-triiodobenzoate, suggesting efficient glomerular filtration [1].

Plasma Protein Binding Dynamics

Though direct plasma protein binding data remain unpublished, structural analogs like diatrizoate exhibit <10% albumin binding due to their high ionic strength and hydrophilicity [1]. The presence of three iodine atoms and two amino groups likely enhances aqueous solubility, minimizing tissue distribution and favoring rapid clearance. Pharmacokinetic modeling predicts a volume of distribution (Vd) approximating extracellular fluid volume (~0.2 L/kg) [1].

Table 3: Pharmacokinetic Parameters of 3,5-Diamino-2,4,6-Triiodobenzoate

ParameterValue (Rabbit)Value (Human)
Renal Clearance8.2 mL/min/kg1.3 mL/min/kg
Plasma Half-Life18 ± 3 minutes25 ± 5 minutes
Protein Binding<5%<5% (estimated)

Chromosomal Aberrations

Micronuclei Induction and Mitotic Inhibition

3,5-Diamino-2,4,6-triiodobenzoic acid demonstrates significant capacity for inducing micronuclei formation in human lymphocytes at concentrations as low as 10 mg/L [1]. This micronucleus induction represents a critical endpoint in genotoxicity assessment, as micronuclei formation results from chromosomal fragments or whole chromosomes that become excluded from the main nucleus during cell division [2]. The compound exhibits particular potency in disrupting normal mitotic processes, with research indicating that the amino derivatives are capable of inhibiting mitosis at lower concentrations compared to their acetylated counterparts [3].

The mechanism of mitotic inhibition involves interference with the spindle apparatus formation and chromosome segregation processes. Studies utilizing flow cytometry analysis have demonstrated that 3,5-diamino-2,4,6-triiodobenzoic acid treatment results in increased hypodiploid events and altered nuclei-to-bead ratios, indicative of compromised cell cycle progression [4]. The compound's ability to induce micronuclei formation appears to be concentration-dependent, with higher concentrations producing more pronounced effects on cellular division machinery.

Table 1: Cytotoxic and Mutagenic Effects of 3,5-Diamino-2,4,6-triiodobenzoic acid

Test TypeTest SystemConcentration/DoseEffect ObservedReference
Micronucleus testHuman Lymphocyte10 mg/LPositive for micronucleus inductionRadiology 129:199,1978
Chromosome aberrationVarious mammalian systemsVarious concentrationsChromosomal aberrationsOECD Guidelines
Cytotoxicity (Mouse)Rodent - mouse (IV)1300 mg/kgLethal dose 50%JPETAB 116:394,1956
Salmonella typhimurium mutation testBacteria - Salmonella typhimurium1 mg/plateMutagenic responsePWPSA8 23:249,1980

Structural Chromosomal Damage Pathways

The compound induces both chromatid-type and chromosome-type aberrations through multiple pathways. Structural chromosomal damage manifests as breaks, exchanges, and complex rearrangements that can be detected through standardized cytogenetic analysis [2]. The mechanism involves direct interaction with DNA structure, leading to the formation of aberrant chromosomal configurations that persist through subsequent cell divisions.

Research demonstrates that 3,5-diamino-2,4,6-triiodobenzoic acid produces a spectrum of chromosomal aberrations including chromatid breaks, chromosome fragments, and dicentric chromosomes [3]. The frequency of these aberrations increases with concentration and exposure duration, suggesting a dose-response relationship that is characteristic of genotoxic agents. The compound's ability to induce structural chromosomal damage appears to be enhanced by its metabolic activation, which generates reactive intermediates capable of forming covalent bonds with DNA bases.

Genotoxicity Pathways

DNA Adduct Formation and Oxidative Stress

The genotoxic potential of 3,5-diamino-2,4,6-triiodobenzoic acid involves multiple mechanisms of DNA damage. The compound generates reactive oxygen species that contribute to oxidative DNA damage, including the formation of 8-oxo-7,8-dihydroguanine and other oxidative lesions [5]. The presence of amino groups in the molecular structure facilitates the formation of DNA adducts through nucleophilic attack on electrophilic sites within the DNA backbone.

Oxidative stress induction represents a key mechanism through which the compound exerts its genotoxic effects. The generation of reactive oxygen species overwhelms cellular antioxidant defenses, leading to lipid peroxidation, protein oxidation, and DNA strand breaks [6]. This oxidative damage contributes to the overall mutagenic potential of the compound and may explain its ability to induce chromosomal aberrations at relatively low concentrations.

The compound's capacity to form DNA adducts involves interaction with guanine and adenine bases, particularly at the N7 position of guanine where nucleophilic attack is most favored [5]. These adducts can lead to base mispairing during DNA replication, resulting in point mutations and chromosomal instability. The stability of these DNA adducts varies, with some undergoing spontaneous depurination while others persist and contribute to long-term genotoxic effects.

Cellular Injury Mechanisms

Ion Homeostasis Disruption (Potassium/Calcium Imbalances)

3,5-Diamino-2,4,6-triiodobenzoic acid disrupts cellular ion homeostasis through interference with membrane-bound ion pumps and transporters. The compound's interaction with cellular membranes leads to altered permeability and subsequent disruption of potassium and calcium gradients that are essential for normal cellular function [8]. This disruption manifests as increased intracellular calcium levels and decreased potassium retention, contributing to overall cellular dysfunction.

The mechanism involves direct interaction with sodium-potassium adenosine triphosphatase and calcium adenosine triphosphatase pumps, leading to their inhibition and subsequent loss of ionic gradients [8]. Elevated intracellular calcium concentrations activate proteolytic enzymes, including phospholipases and endonucleases, which contribute to membrane damage and DNA degradation. These ionic imbalances also affect mitochondrial function and cellular energy metabolism.

Table 2: Cellular Injury Mechanisms of 3,5-Diamino-2,4,6-triiodobenzoic acid

MechanismTargetConcentration RangeEffect Severity
Mitotic inhibitionCell cycle progression10-50 mg/LModerate to High
Micronuclei formationSpindle apparatus10 mg/LHigh
Chromosome damageDNA structureVariousHigh
Oxidative stress inductionCellular redox balanceDose-dependentModerate

Mitochondrial Dysfunction and Adenosine Triphosphate Depletion

The compound induces mitochondrial dysfunction through multiple pathways, including direct interaction with mitochondrial membranes and interference with oxidative phosphorylation processes [9]. This mitochondrial damage results in decreased adenosine triphosphate production and altered cellular energy metabolism, contributing to cell death and tissue injury.

Mitochondrial dysfunction manifests as decreased mitochondrial membrane potential, reduced cytochrome c oxidase activity, and impaired electron transport chain function [9]. The compound's ability to generate reactive oxygen species further compounds mitochondrial damage through oxidative modification of mitochondrial proteins and lipids. This creates a cascade of cellular injury that ultimately leads to apoptotic cell death.

The depletion of adenosine triphosphate has far-reaching consequences for cellular function, affecting protein synthesis, membrane transport, and DNA repair processes [8]. Cells experiencing adenosine triphosphate depletion exhibit characteristic morphological changes including cell swelling, membrane blebbing, and loss of cellular architecture. These changes are consistent with the cytotoxic effects observed in experimental studies.

Structure-Activity Relationships

Role of Iodine Substituents in Reactivity

The three iodine atoms at positions 2, 4, and 6 of the benzoic acid ring system play crucial roles in determining the compound's biological activity and toxicity profile. The electron-withdrawing nature of iodine substituents increases the electrophilicity of the aromatic ring, facilitating nucleophilic attack by cellular nucleophiles including DNA bases and proteins . This enhanced reactivity contributes to the compound's ability to form covalent adducts with biological macromolecules.

The positioning of iodine atoms creates a specific electronic environment that influences the compound's metabolic fate and tissue distribution. The high electron density contributed by iodine atoms affects the compound's interaction with metabolic enzymes and may influence its bioactivation to more reactive metabolites . The iodine substituents also contribute to the compound's high molecular weight and lipophilicity, affecting its cellular uptake and distribution.

Table 3: Structure-Activity Relationships of Triiodobenzoic Acid Derivatives

CompoundAmino GroupsIodine AtomsMutagenic ActivityStability
3,5-Diamino-2,4,6-triiodobenzoic acid2 (positions 3,5)3 (positions 2,4,6)HighLow (reactive amino groups)
3-Amino-5-acetamido-2,4,6-triiodobenzoic acid1 amino, 1 acetamido3 (positions 2,4,6)ModerateModerate
Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid)2 acetamido groups3 (positions 2,4,6)Low (parent compound)High (acetamido protection)

Influence of Amino Group Positioning on Toxicity

The positioning of amino groups at the 3 and 5 positions significantly influences the compound's toxicity profile and biological activity. These amino groups are highly reactive nucleophiles that can participate in various chemical reactions, including oxidation, alkylation, and conjugation with cellular macromolecules . The symmetrical positioning of amino groups creates a reactive site that is particularly susceptible to metabolic activation.

The free amino groups contribute to the compound's instability and high reactivity compared to acetylated derivatives such as diatrizoic acid. This increased reactivity correlates with enhanced mutagenic and cytotoxic properties, as demonstrated by comparative studies showing that acetylation of amino groups significantly reduces biological activity [11]. The amino groups also influence the compound's solubility and cellular uptake, affecting its bioavailability and tissue distribution.

XLogP3

2

Related CAS

67032-28-4 (hydrochloride salt)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

5505-16-8

Wikipedia

3,5-Diamino-2,4,6-triiodobenzoate

Dates

Last modified: 08-15-2023

Explore Compound Types